1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine
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Overview
Description
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N’-(4-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE is a complex organic compound that features a unique combination of benzodioxin, thiadiazole, and pyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N’-(4-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE typically involves multiple stepsThe final step involves the coupling of the pyrimidinyl group under specific reaction conditions, often using a base such as lithium hydride in a solvent like N,N-dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The scalability of the process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N’-(4-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or water radical cations.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing various functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, water radical cations.
Reduction: Sodium borohydride.
Substitution: Alkyl/aryl halides in the presence of a base like lithium hydride in DMF
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quaternary ammonium cations, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N’-(4-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N’-(4-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal function .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE: Shares the benzodioxin moiety but differs in the functional groups attached.
1,2-CYCLOHEXANE DICARBOXYLIC ACID DIISONONYL ESTER: Another complex organic compound used in industrial applications.
Uniqueness
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N’-(4-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE is unique due to its combination of benzodioxin, thiadiazole, and pyrimidinyl groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H17N7O3S2 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-6-oxo-1H-pyrimidin-2-yl]guanidine |
InChI |
InChI=1S/C17H17N7O3S2/c1-9-23-24-17(29-9)28-8-11-7-14(25)21-16(20-11)22-15(18)19-10-2-3-12-13(6-10)27-5-4-26-12/h2-3,6-7H,4-5,8H2,1H3,(H4,18,19,20,21,22,25) |
InChI Key |
RLNZFRMOWSBIEM-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NN=C(S1)SCC2=CC(=O)NC(=N2)/N=C(\N)/NC3=CC4=C(C=C3)OCCO4 |
Canonical SMILES |
CC1=NN=C(S1)SCC2=CC(=O)NC(=N2)N=C(N)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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